2-Fluoro-6-hydrazinopyridine

Übersicht

Beschreibung

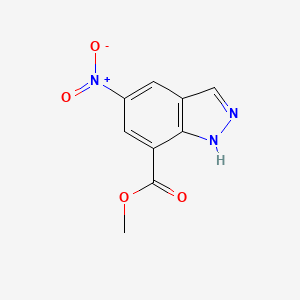

2-Fluoro-6-hydrazinopyridine is a chemical compound with the empirical formula C5H6FN3 and a molecular weight of 127.12 . It is used in scientific research and has intriguing properties that make it valuable for various applications, including drug discovery, organic synthesis, and catalysis.

Molecular Structure Analysis

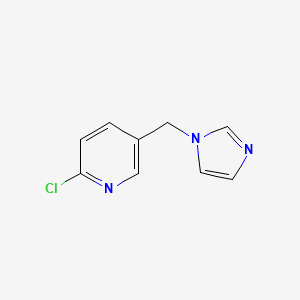

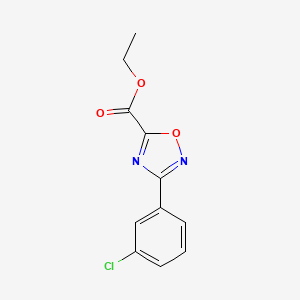

The molecular structure of 2-Fluoro-6-hydrazinopyridine is represented by the SMILES stringNNc1cccc(F)n1 . The InChI code is 1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) . Physical And Chemical Properties Analysis

2-Fluoro-6-hydrazinopyridine is a solid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Research

- Synthesis of Novel Compounds : 2-Fluoro-6-hydrazinopyridine is used in the synthesis of novel fluorine-substituted heterobicyclic nitrogen systems, which are potential inhibitors for HIV-1 activity (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

- Anticonvulsant and Anti-Electroshock Properties : This compound reacts with nitriles to produce pyrazoles that exhibit anticonvulsant and anti-electroshock properties (Fomum & Ifeadike, 1985).

Chemical Analysis and Spectroscopy

- X-Ray and Spectroscopic Analysis : 2-Fluoro-6-hydrazinopyridine derivatives have been studied using X-ray diffraction, revealing structural differences compared to similar compounds and contributing to the understanding of hydrogen bonding and molecular interactions (Tranfić et al., 2011).

Application in Ligand Synthesis

- Synthesis of Bis-Pyrazolylpyridines : This compound is crucial for preparing a variety of bis-pyrazolylpyridines, aiding in the efficient synthesis of sterically crowded pyridine derivatives (Brien, Garner, & Pinney, 2006).

Radiochemistry and Radiopharmaceuticals

- Synthesis of Radioligands : It is used in synthesizing radioligands for imaging central nicotinic acetylcholine receptors, showing its potential in neuroimaging and the study of neurological diseases (Dollé et al., 1998).

Bioimaging and Chemosensing

- Fluorescent Chemosensing : Derivatives of 2-Fluoro-6-hydrazinopyridine have been applied in developing fluorescent chemosensors for detecting metal ions like Al3+ and Zn(II), showing potential in environmental monitoring and bioimaging (Rahman et al., 2017).

Safety And Hazards

When handling 2-Fluoro-6-hydrazinopyridine, it is advised not to breathe dust, mist, or spray. Personal protective equipment should be worn, and contact with skin and eyes should be avoided . The substance is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

(6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESCDDOSISTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363074 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydrazinopyridine | |

CAS RN |

80714-39-2 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)